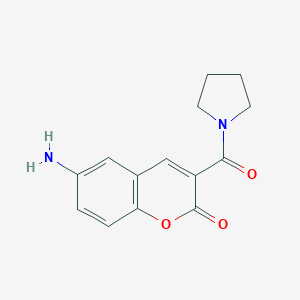
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological and therapeutic properties, including their use as anticoagulants, antibiotics, and anticancer agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several well-known reactions such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction . For 6-amino-3-(1-pyrrolidinylcarbonyl)-coumarin, a common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides .
Industrial Production Methods
Industrial production of coumarin derivatives often employs green chemistry approaches, including the use of microwave or ultrasound energy to enhance reaction efficiency and reduce environmental impact . Metal-catalyzed reactions, such as Heck and Suzuki coupling, are also utilized to produce coumarin derivatives on a larger scale .
化学反応の分析
Types of Reactions
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrrolidinylcarbonyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of coumarin, 6-amino-3-(1-pyrrolidinylcarbonyl)- involves its interaction with various molecular targets and pathways. For instance, it can inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells . Additionally, its fluorescence properties make it useful for imaging and detection applications .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Uniqueness
6-Amino-3-(pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific structural features, which confer distinct fluorescence properties and potential biological activities . Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other coumarin derivatives .
特性
CAS番号 |
18144-55-3 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC名 |
6-amino-3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H14N2O3/c15-10-3-4-12-9(7-10)8-11(14(18)19-12)13(17)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6,15H2 |
InChIキー |
JMMNFKYSQYCWBR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
正規SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |
Key on ui other cas no. |
18144-55-3 |
同義語 |
6-Amino-3-(pyrrolidin-1-ylcarbonyl)coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















